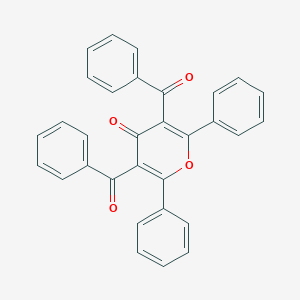
3,5-dibenzoyl-2,6-diphenylpyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibenzoyl-2,6-diphenylpyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyranone family, characterized by a six-membered ring containing one oxygen atom and a ketone group. The presence of benzoyl and phenyl groups at specific positions enhances its chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzoyl-2,6-diphenylpyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with appropriate diketones under acidic or basic conditions. The reaction often requires catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in large-scale research and industrial settings.
化学反応の分析
Types of Reactions
3,5-dibenzoyl-2,6-diphenylpyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups, depending on the reagents and conditions used.
科学的研究の応用
3,5-dibenzoyl-2,6-diphenylpyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,5-dibenzoyl-2,6-diphenylpyran-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Shares the pyranone core structure but lacks the benzoyl groups, resulting in different chemical properties and reactivity.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Contains hydroxyl groups instead of benzoyl and phenyl groups, leading to distinct biological activities and applications.
Uniqueness
3,5-dibenzoyl-2,6-diphenylpyran-4-one is unique due to the presence of both benzoyl and phenyl groups, which enhance its chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in research and industry.
特性
CAS番号 |
34959-15-4 |
|---|---|
分子式 |
C31H20O4 |
分子量 |
456.5 g/mol |
IUPAC名 |
3,5-dibenzoyl-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C31H20O4/c32-27(21-13-5-1-6-14-21)25-29(34)26(28(33)22-15-7-2-8-16-22)31(24-19-11-4-12-20-24)35-30(25)23-17-9-3-10-18-23/h1-20H |
InChIキー |
UDJJQLRZEDNVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















